

Erbon Herbicide: A Technical Guide to its Historical Development and Use

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Compound of Interest

Compound Name: *Erbon*

Cat. No.: *B091682*

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Abstract

Erbon, a now-obsolete herbicide, holds a significant place in the history of chemical weed management. As a non-selective, soil-sterilizing agent, it was utilized for total vegetation control in non-crop areas. This technical guide provides a comprehensive overview of the historical development, chemical and physical properties, synthesis, dual-mechanism mode of action, toxicological profile, and environmental fate of **Erbon**. Detailed experimental protocols for its synthesis and analysis in environmental matrices are presented, alongside visualizations of its signaling pathway and analytical workflow to facilitate a deeper understanding for researchers and scientists.

Historical Development

Erbon was introduced in 1955 by The Dow Chemical Company.^[1] It was marketed as a potent, non-selective herbicide for long-term control of a wide range of annual and perennial weeds and grasses. Its primary application was in industrial sites, rights-of-way, and other non-agricultural lands where complete vegetation removal was desired. The use of **Erbon** and other phenoxy herbicides, however, came under scrutiny due to concerns about their environmental persistence and potential health effects, particularly related to the presence of dioxin contaminants in the manufacturing of 2,4,5-T, a precursor to one of **Erbon**'s active components. The growing controversy and regulatory pressure surrounding phenoxy

herbicides, especially those derived from 2,4,5-trichlorophenol, likely led to Dow Chemical's decision to discontinue the production and sale of **Erbon**.

Chemical and Physical Properties

Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate, is an organic molecule with the chemical formula $C_{11}H_9Cl_5O_3$. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	366.45 g/mol	[1]
Physical State	White crystalline solid	[1]
Melting Point	49-50 °C	[1]
Boiling Point	161-164 °C at 0.5 mmHg	[1]
Vapor Pressure	5.49×10^{-6} mmHg at 25 °C	[1]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	Soluble in acetone, alcohol, kerosene, and xylene	[2]
Oral LD ₅₀ (rat)	1120 mg/kg	[3]

Synthesis of Erbon

The synthesis of **Erbon** is achieved through the esterification of 2,2-dichloropropionic acid (Dalapon) with 2-(2,4,5-trichlorophenoxy)ethanol. This process is detailed in U.S. Patent 2,754,324.

Experimental Protocol for Synthesis

Materials:

- 2,2-dichloropropionic acid (Dalapon)
- 2-(2,4,5-trichlorophenoxy)ethanol

- An inert, water-immiscible solvent (e.g., benzene, toluene)
- Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Apparatus for azeotropic distillation (e.g., Dean-Stark trap)

Procedure:

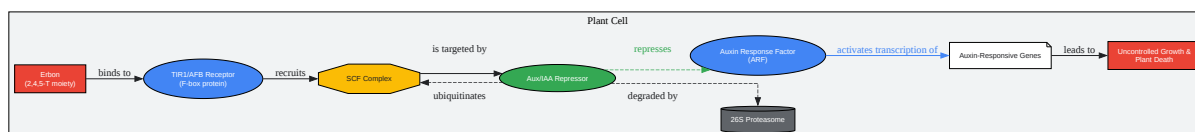
- In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser, combine equimolar amounts of 2,2-dichloropropionic acid and 2-(2,4,5-trichlorophenoxy)ethanol.
- Add an inert, water-immiscible solvent to the mixture.
- Add a catalytic amount of an esterification catalyst.
- Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Cool the reaction mixture and wash it with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
- Wash the organic layer with water to remove any remaining salts.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent by distillation under reduced pressure.
- The resulting crude **Erbon** can be further purified by recrystallization from a suitable solvent.

Mode of Action

Erbon exhibits a dual mode of action, making it effective against a broad spectrum of vegetation. This is due to the presence of two distinct herbicidal moieties in its structure: the 2,4,5-trichlorophenoxy group and the 2,2-dichloropropionate group.

Synthetic Auxin Activity

The 2-(2,4,5-trichlorophenoxy)ethanol portion of the **Erbon** molecule acts as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, this leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The molecular mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), resulting in the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant development, causing epinasty, stem twisting, and eventual necrosis.



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Caption: Synthetic auxin signaling pathway disrupted by the 2,4,5-T moiety of **Erbon**.

Inhibition of Grass Growth

The 2,2-dichloropropionic acid (Dalapon) portion of **Erbon** is particularly effective against grasses. Dalapon is known to interfere with the synthesis of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. By inhibiting pantothenate synthesis, Dalapon disrupts these vital processes, leading to the cessation of growth and eventual death of grassy weeds.

Toxicology

Erbon is classified as moderately toxic by ingestion. The oral lethal dose (LD₅₀) in rats is 1120 mg/kg.[3] It is also a strong irritant to the eyes and skin. Due to its derivation from 2,4,5-trichlorophenol, there were concerns about the potential presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen.

Environmental Fate

Erbon is persistent in the soil, which contributed to its effectiveness as a long-term soil sterilant. Phenoxy herbicides, in general, have soil half-lives that can range from a few weeks to several months, depending on environmental conditions such as soil type, temperature, and microbial activity. The degradation of **Erbon** in the environment would proceed through the hydrolysis of the ester bond, releasing 2-(2,4,5-trichlorophenoxy)ethanol and 2,2-dichloropropionic acid. These degradation products would then be subject to further microbial breakdown. Due to its low water solubility, the potential for leaching into groundwater is considered to be low.

Analytical Methods

The determination of **Erbon** residues in environmental samples such as soil and water typically involves extraction followed by chromatographic analysis. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the detection and quantification of **Erbon**.

Experimental Protocol for Analysis of Erbon in Soil and Water

1. Sample Preparation

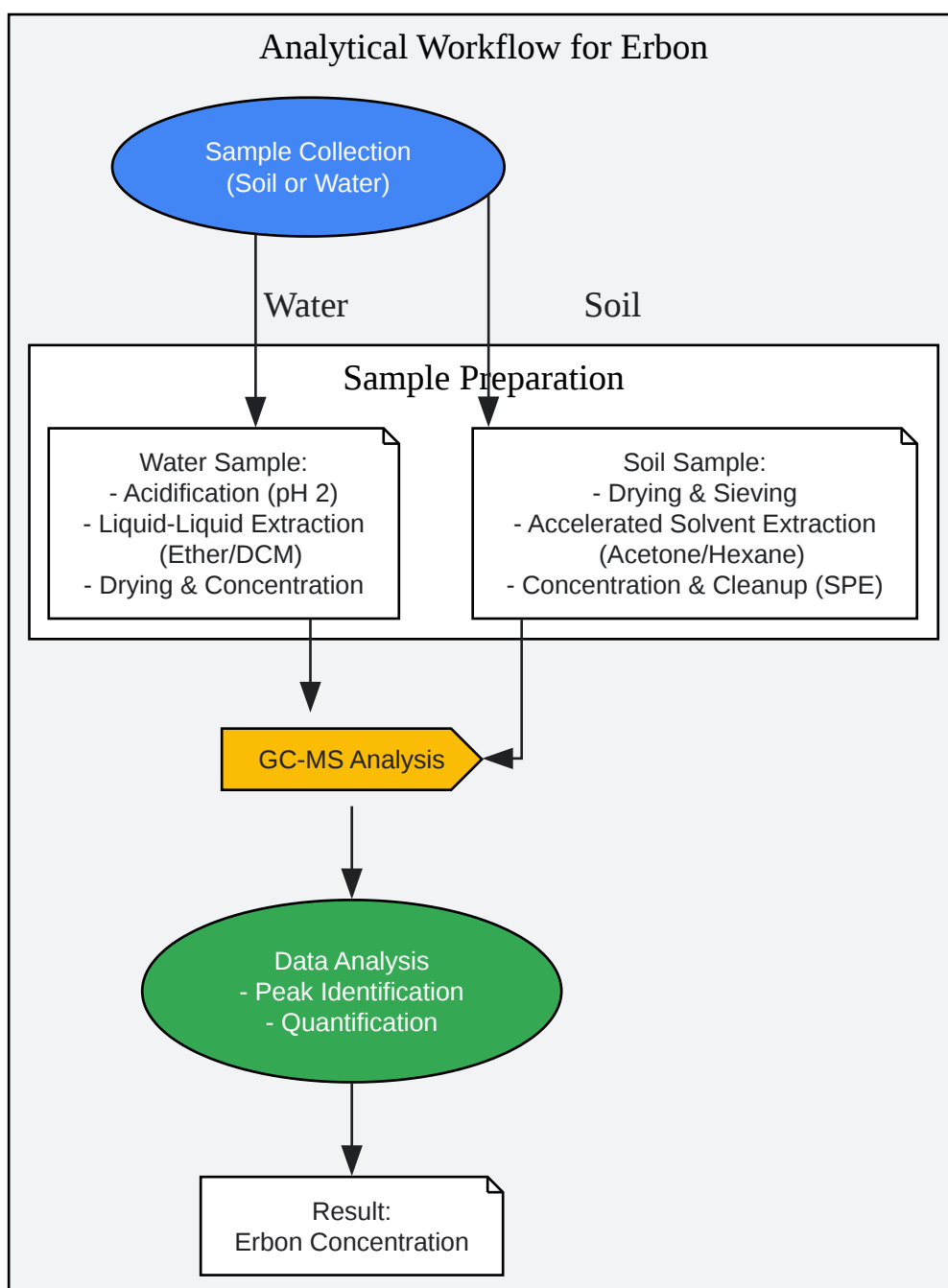
- Water Sample:
 - Acidify a 1-liter water sample to a pH of approximately 2 with concentrated sulfuric acid.
 - Transfer the acidified water to a separatory funnel.

- Extract the sample three times with 60 mL portions of a suitable organic solvent, such as diethyl ether or dichloromethane.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
- Soil Sample:
 - Air-dry a 50 g soil sample and sieve it to remove large debris.
 - Mix the soil sample with anhydrous sodium sulfate to create a free-flowing powder.
 - Extract the soil sample using an accelerated solvent extraction (ASE) system or Soxhlet apparatus with a suitable solvent mixture (e.g., acetone:hexane, 1:1 v/v).
 - Concentrate the resulting extract to a small volume.
 - The extract may require a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering co-extractives.

2. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp at 10 °C/min to 280 °C.

- Hold at 280 °C for 10 minutes.
- MS Interface Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-400.
- Quantification: Based on the area of a characteristic ion of **Erbon**, using an external or internal standard calibration.



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Caption: Experimental workflow for the analysis of **Erbon** in environmental samples.

Conclusion

Erbon was a historically significant herbicide, notable for its broad-spectrum, non-selective activity and its dual mode of action. Its development and subsequent discontinuation reflect the evolving understanding of herbicide science, environmental toxicology, and regulatory standards. While no longer in use, the study of **Erbon** provides valuable insights into the design and function of herbicides and the historical context of agricultural and industrial weed management practices. This technical guide serves as a comprehensive resource for researchers and scientists interested in the legacy of such chemical compounds.

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